molecular formula C18H29BN2O4S B14086785 tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B14086785
M. Wt: 380.3 g/mol
InChI Key: SDZOCKDFMMGPNK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a dioxaborolane group

Preparation Methods

The synthesis of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.

    Introduction of the dioxaborolane group: This step involves the use of boronic acid derivatives and suitable catalysts.

    Formation of the pyrrolidine ring: This step can be carried out using various cyclization reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

    Coupling reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, such as enzymes or receptors, thereby modulating their activity. The thiazole and pyrrolidine rings can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate include:

    tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-1-carboxylate: This compound has a pyridine ring instead of a thiazole ring.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound features a dihydropyridine ring.

    tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate: This compound has a dihydropyridine ring and is used in similar applications

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C18H29BN2O4S

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H29BN2O4S/c1-16(2,3)23-15(22)21-9-8-12(11-21)14-20-10-13(26-14)19-24-17(4,5)18(6,7)25-19/h10,12H,8-9,11H2,1-7H3

InChI Key

SDZOCKDFMMGPNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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